molecular formula C20H21N3O2 B12757064 Isopropyl 1-(3-pyridinyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-3-carboxylate CAS No. 119377-10-5

Isopropyl 1-(3-pyridinyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-3-carboxylate

Cat. No.: B12757064
CAS No.: 119377-10-5
M. Wt: 335.4 g/mol
InChI Key: IQHNSNZMJCCYGA-UHFFFAOYSA-N
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Description

Isopropyl 1-(3-pyridinyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 1-(3-pyridinyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-pyridinecarboxaldehyde with an appropriate indole derivative under acidic conditions, followed by esterification with isopropyl alcohol. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 1-(3-pyridinyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide in the presence of light.

Major Products Formed

Scientific Research Applications

Isopropyl 1-(3-pyridinyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Isopropyl 1-(3-pyridinyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl 1-(3-pyridinyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-3-carboxylate stands out due to its unique combination of the pyridine and indole moieties, which contribute to its distinct chemical and biological properties

Properties

CAS No.

119377-10-5

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

propan-2-yl 1-pyridin-3-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

InChI

InChI=1S/C20H21N3O2/c1-12(2)25-20(24)17-10-15-14-7-3-4-8-16(14)22-19(15)18(23-17)13-6-5-9-21-11-13/h3-9,11-12,17-18,22-23H,10H2,1-2H3

InChI Key

IQHNSNZMJCCYGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1CC2=C(C(N1)C3=CN=CC=C3)NC4=CC=CC=C24

Origin of Product

United States

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